Hexadecyl 4,5-dichloroisothiazole-3-carboxylate
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Overview
Description
Hexadecyl 4,5-dichloroisothiazole-3-carboxylate is a chemical compound that belongs to the class of isothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. The presence of the hexadecyl group enhances the compound’s lipophilicity, making it more effective in interacting with lipid membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 4,5-dichloroisothiazole-3-carboxylate typically involves the esterification of 4,5-dichloroisothiazole-3-carboxylic acid with hexadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Hexadecyl 4,5-dichloroisothiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antibacterial and antifungal properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Hexadecyl 4,5-dichloroisothiazole-3-carboxylate involves the inhibition of key enzymes and disruption of cellular membranes. The compound targets specific molecular pathways, leading to the inhibition of cell growth and proliferation. In cancer therapy, it forms conjugates with chemotherapeutic agents, enhancing their bioactivity and reducing side effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloroisothiazole-3-carboxylic acid: A precursor in the synthesis of Hexadecyl 4,5-dichloroisothiazole-3-carboxylate.
4,5-Dichloroisothiazole-3-carboxamide: Another derivative with similar biological activities.
4-(3,4-Dichloroisothiazole)-7-hydroxy coumarin: Known for its fungicidal properties
Uniqueness
This compound stands out due to its enhanced lipophilicity, which improves its interaction with lipid membranes and increases its efficacy in biological applications. Its ability to form conjugates with other bioactive molecules further enhances its versatility and potential in various fields of research .
Properties
Molecular Formula |
C20H33Cl2NO2S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
hexadecyl 4,5-dichloro-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C20H33Cl2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-20(24)18-17(21)19(22)26-23-18/h2-16H2,1H3 |
InChI Key |
XIYCOKANPDUQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=NSC(=C1Cl)Cl |
Origin of Product |
United States |
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